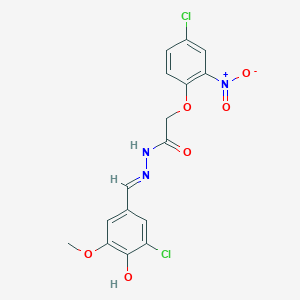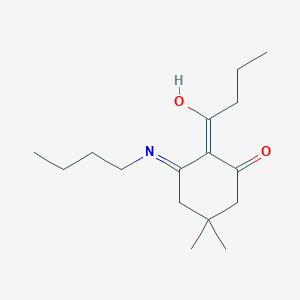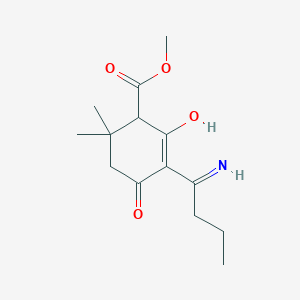
methyl 3-butyryl-4-(heptylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate
説明
Methyl 3-butyryl-4-(heptylamino)-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as "MBHC" and is structurally similar to the natural product, tocopherol. MBHC has been shown to possess antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of MBHC is not fully understood, but it is believed to act through several different pathways. One of the primary mechanisms of action of MBHC is its ability to scavenge free radicals and prevent oxidative damage to cells. Additionally, MBHC has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which can help to reduce inflammation and pain. Finally, MBHC has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
Studies have shown that MBHC can have a variety of biochemical and physiological effects. For example, MBHC has been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase, which can help to protect cells from oxidative damage. Additionally, MBHC has been shown to reduce the levels of certain pro-inflammatory cytokines, such as TNF-alpha and IL-6, which can help to reduce inflammation and pain. Finally, MBHC has been shown to induce apoptosis in cancer cells, which can help to prevent the growth and spread of tumors.
実験室実験の利点と制限
One of the main advantages of MBHC for lab experiments is its relatively simple synthesis method, which makes it relatively easy to produce in large quantities. Additionally, MBHC has been shown to possess a wide range of biological activities, making it a versatile compound for studying various disease pathways. However, one limitation of MBHC is that its exact mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on MBHC. One area of research is to further elucidate the exact mechanism of action of MBHC, which could help to identify new therapeutic targets and improve the design of new drugs. Additionally, further studies are needed to determine the optimal dosage and administration route for MBHC, as well as its potential side effects. Finally, there is a need for more preclinical and clinical studies to evaluate the efficacy of MBHC as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
科学的研究の応用
MBHC has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that MBHC possesses antioxidant properties, which can help to protect cells from oxidative damage and prevent the development of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Additionally, MBHC has been shown to possess anti-inflammatory properties, which can help to reduce inflammation and pain associated with various conditions, including arthritis and asthma. Furthermore, MBHC has been shown to possess anticancer properties, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
methyl 3-butanoyl-4-heptylimino-2-hydroxy-6,6-dimethylcyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO4/c1-6-8-9-10-11-13-22-15-14-21(3,4)18(20(25)26-5)19(24)17(15)16(23)12-7-2/h18,24H,6-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVPIPJBGAESIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN=C1CC(C(C(=C1C(=O)CCC)O)C(=O)OC)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3719749.png)

![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(4-methoxyphenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B3719755.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3719762.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-chlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3719763.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B3719769.png)




![methyl 3-butyryl-4-[(2,4-dichlorophenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B3719811.png)
![3-[1-(benzylamino)ethylidene]-2,4(3H,5H)-thiophenedione](/img/structure/B3719819.png)
![2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3719822.png)
![5,5-dimethyl-2-{[(2-oxo-3-azepanyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3719828.png)